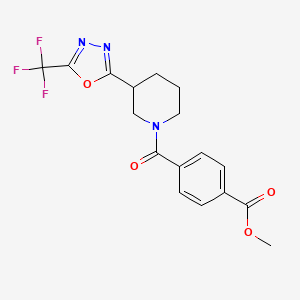

![molecular formula C20H17ClN4OS B2905766 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide CAS No. 1170021-10-9](/img/structure/B2905766.png)

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

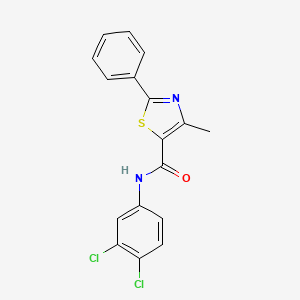

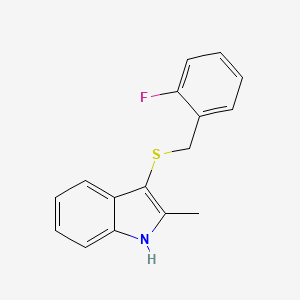

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is commonly referred to as "PBTZ169" and has been studied for its potential use as a therapeutic agent.

科学的研究の応用

Antibacterial Studies

Compounds with benzothiazole structures have been studied for their antibacterial activities against various bacterial strains such as Escherichia coli , Proteus species , Staphylococcus aureus , and Pseudomonas aeruginosa .

Anticonvulsant Activity

Benzothiazole derivatives have been evaluated for their anticonvulsant activity, showing promise in decreasing immobility time in certain screens .

Synthesis and Characterization

The synthesis of benzothiazole derivatives under milder reaction conditions has been explored, leading to the characterization of new compounds .

Anti-tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds, comparing their activity with standard reference drugs .

Antimicrobial Activities

Derivatives of thiazoles have been synthesized and screened for their in vitro antimicrobial activities against a range of microorganisms including Bacillus subtilis , Escherichia coli , Staphylococcus aureus , Candida albicans , and Aspergillus niger .

作用機序

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives can inhibit the aforementioned enzymes, thereby disrupting the normal functioning of bacterial cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of dihydroorotase can affect pyrimidine biosynthesis . The exact pathways and their downstream effects would require further investigation.

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives showed a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of bacterial cells, thereby exhibiting antibacterial activity .

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(2-pyrazol-1-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c21-16-8-4-9-17-19(16)23-20(27-17)25(13-12-24-11-5-10-22-24)18(26)14-15-6-2-1-3-7-15/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNJIWCBYJKYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)

![ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2905692.png)

![2-Chloro-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]propanamide](/img/structure/B2905706.png)